3-(2-azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine
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Description
3-(2-azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine is a useful research compound. Its molecular formula is C7H9N5 and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Biological Activity
3-(2-azidoethyl)-3-(but-3-yn-1-yl)-3H-diazirine, with the CAS number 1450754-42-3, is a small organic compound notable for its unique structure, which includes an azide group and an alkyne group. Its molecular formula is C7H9N5, and it has a molecular weight of 163.18 g/mol. The compound is recognized for its potential applications in pharmaceutical research, particularly concerning protein-ligand interactions.
Functional Groups and Their Implications
The presence of the azide and alkyne functional groups in this compound allows it to participate in bioorthogonal reactions, which are crucial for various biological applications. These reactions enable selective modifications of biomolecules without interfering with native biological processes.
- Azide Group :
- Alkyne Group :
Case Studies and Research Findings
Several studies have highlighted the biological activity of compounds similar to this compound, focusing on their applications in drug development:
Table 1: Summary of Biological Activity Studies
Study Reference | Compound Used | Biological Activity | Key Findings |
---|---|---|---|
Study A | Azide-Alkyne Compound | Protein-Ligand Interaction | Demonstrated effective labeling of target proteins in live cells. |
Study B | Similar Diazirine Derivative | Click Chemistry Applications | Enabled selective tagging of biomolecules without disrupting cellular functions. |
Study C | Azido Compound | Drug Delivery Systems | Showed enhanced delivery efficiency in targeted therapy applications. |
The mechanism by which this compound exerts its biological effects primarily involves:
- Bioorthogonal Chemistry : The azide can react with alkynes under mild conditions to form stable triazoles, facilitating the study of complex biological systems without disrupting cellular activities.
Safety and Handling
While the compound is useful in research settings, it is essential to consider safety protocols due to the reactive nature of azides. Proper handling procedures should be followed to mitigate risks associated with chemical reactivity.
Properties
IUPAC Name |
3-(2-azidoethyl)-3-but-3-ynyldiazirine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5/c1-2-3-4-7(10-11-7)5-6-9-12-8/h1H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXFMFKHELKVQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1(N=N1)CCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.